molecular formula C24H20N2O4 B12214580 (2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

(2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B12214580
M. Wt: 400.4 g/mol
InChI Key: YXPDPQBIEQHYNX-JJFYIABZSA-N
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Description

(2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a complex organic compound with a unique structure that combines elements of benzoxazine, furan, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furobenzoxazine core, followed by the introduction of the methoxybenzylidene and pyridinylmethyl groups. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may have applications in studying cellular processes due to its ability to interact with various biomolecules.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for drug development, particularly if it exhibits bioactivity against specific targets.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one

InChI

InChI=1S/C24H20N2O4/c1-28-20-7-3-2-6-17(20)11-22-23(27)18-8-9-21-19(24(18)30-22)14-26(15-29-21)13-16-5-4-10-25-12-16/h2-12H,13-15H2,1H3/b22-11-

InChI Key

YXPDPQBIEQHYNX-JJFYIABZSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5

Origin of Product

United States

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